1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea
Description
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea is a urea derivative featuring a benzofuran moiety, a dimethylaminoethyl chain, and a 4-chlorobenzyl group. Its molecular formula is C₁₉H₁₇ClN₃O₂, with a calculated molecular weight of 354.8 g/mol. The compound’s structure combines aromatic, heterocyclic, and alkylamine components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(4-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-24(2)17(19-11-15-5-3-4-6-18(15)26-19)13-23-20(25)22-12-14-7-9-16(21)10-8-14/h3-11,17H,12-13H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWGAQMJUDNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors.
Dimethylaminoethyl Substitution: The benzofuran derivative is then subjected to substitution reactions to introduce the dimethylaminoethyl group.
Urea Formation: The final step involves the reaction of the substituted benzofuran with 4-chlorobenzyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Substituent Impact on Properties
- Benzofuran vs.
- Chlorobenzyl vs. Fluorobenzyl : The 4-chlorobenzyl group (target compound) offers greater electron-withdrawing effects and lipophilicity than 4-fluorobenzyl (), which could influence membrane permeability .
- Dimethylaminoethyl Chain: The dimethylamino group may improve solubility in aqueous media compared to non-aminated analogs (e.g., compound 19) .
Pharmacological Implications
- Urea derivatives with chlorinated aromatic groups (e.g., 1-benzyl-3-(4-chloromethyl-benzoyl)urea) are associated with anticancer activity, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzofuran moiety, a dimethylamino group, and a chlorobenzyl urea structure. These structural components contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
-
Antitumor Activity
- Recent studies have indicated that this compound exhibits significant antitumor properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The IC50 values reported for this compound range from 0.126 μM to 12.91 μM, demonstrating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanism of Action
-
Selectivity and Safety Profile
- Notably, the compound displays a favorable selectivity index, exhibiting 19-fold lesser effects on non-cancerous MCF10A cells compared to cancerous cells . Moreover, acute toxicity assessments in Kunming mice revealed no adverse effects at doses up to 2000 mg/kg, indicating a promising safety profile for further development .
Data Table: Biological Activity Summary
Case Studies
- In Vivo Efficacy in Tumor Models
- Comparative Studies with Other Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
